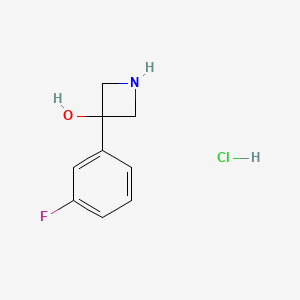

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride

Description

3-(3-Fluorophenyl)azetidin-3-ol hydrochloride is a small organic molecule featuring an azetidine (four-membered nitrogen-containing ring) core substituted with a 3-fluorophenyl group at the 3-position and a hydroxyl group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

3-(3-fluorophenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCZWMBVOZVZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Staudinger [2+2] Cyclo-addition

The Staudinger reaction, leveraging imine-ketene [2+2] cyclo-addition, is a cornerstone for constructing the azetidine core with embedded stereochemistry. Adapted from vasopressin antagonist syntheses, this method begins with 3-fluorocinnamic acid derivatives:

- Esterification : 3-Fluorocinnamic acid is converted to its ethyl ester using ethanol and sulfuric acid.

- Reduction : The ester is reduced to 3-fluorocinnamyl alcohol via LiAlH₄ in tetrahydrofuran (THF).

- Oxidation : Pyridinium dichromate (PDC) oxidizes the alcohol to 3-fluorocinnamaldehyde , achieving >80% yield.

- Cyclo-addition : The aldehyde reacts with methyl isocyanoacetate-derived imine under Staudinger conditions, forming the azetidine ring with the 3-fluorophenyl group at C3.

Critical Data :

Azetidine Precursor Functionalization

Alternative routes start with pre-formed azetidine cores. For example, 3-hydroxyazetidine hydrochloride (Ambeed) serves as a nucleophile in SN2 reactions with aryl electrophiles:

3-Hydroxyazetidine HCl + 3-Fluorophenyl Electrophile → 3-(3-Fluorophenyl)azetidin-3-ol HCl

Conditions :

- Base: Cs₂CO₃ or TEA in dimethyl sulfoxide (DMSO) at 90°C.

- Solvent: 1,2-Dimethoxyethane (DME) or isopropyl alcohol.

- Yield: 41–93% depending on electrophile reactivity.

Hydroxylation and Salt Formation

Hydroxylation via Oxidation

Post-cyclo-addition, the ketone intermediate undergoes stereoselective reduction:

Hydrochloride Salt Preparation

Final protonation uses HCl gas in ethyl acetate:

- Procedure : Freebase dissolution in EtOAc, HCl gas bubbling, and crystallization.

- Yield : Quantitative conversion.

- Characterization : ¹H NMR (D₂O) δ 4.55–4.41 (d, J = 12.5 Hz, 2H), 4.21–4.05 (d, J = 12.5 Hz, 2H).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming 3-(3-Fluorophenyl)azetidine.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under appropriate conditions.

Major Products Formed

Oxidation: 3-(3-Fluorophenyl)azetidin-3-one.

Reduction: 3-(3-Fluorophenyl)azetidine.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Fluorinated Aromatic Substituents

Key Observations :

Pharmacologically Active Analogs

Neuroprotective and Receptor-Targeting Compounds

- VU360172 (N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridine carboxamide hydrochloride): Contains a 3-fluorophenyl ethynyl group linked to a pyridine core. Demonstrates metabotropic glutamate receptor 5 (mGluR5) antagonism, relevant in stroke recovery .

- YPC-21813 (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione): Combines fluorophenyl and imidazopyridazine moieties; shows pan-Pim kinase inhibitory activity for cancer therapy .

Comparison :

- While 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride lacks the extended aromatic systems seen in YPC-21813 or VU360172, its compact azetidine scaffold may favor selectivity for targets requiring small-molecule engagement, such as ion channels or GPCRs .

Solubility and Stability

- Hydrochloride salts (e.g., 3-(Propan-2-yl)azetidin-3-ol hydrochloride) generally exhibit improved aqueous solubility compared to free bases, critical for in vivo bioavailability .

- Fluorine substitution enhances metabolic stability by resisting oxidative degradation, a feature shared with 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride .

Biological Activity

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article reviews the biological activities associated with this compound, focusing on its applications in cancer treatment, neuroprotection, and as a synthetic intermediate in drug development.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₁ClFNO and features an azetidine ring, a hydroxyl group, and a fluorophenyl substituent. These structural characteristics contribute to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁ClFNO |

| Functional Groups | Hydroxyl (-OH), Fluorophenyl |

| Structural Features | Azetidine ring |

1. Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its role as a non-cleavable linker in antibody-drug conjugates (ADCs), which enhance the delivery of cytotoxic agents to targeted cancer cells. This application is particularly relevant in the treatment of various cancers, as it improves selectivity and efficacy compared to traditional chemotherapy methods.

Mechanism of Action:

- The compound enhances the targeting of cancer cells by linking antibodies with cytotoxic drugs.

- It may also interfere with cellular pathways involved in tumor growth and proliferation.

2. Neuroprotective Properties

Preliminary studies have suggested that this compound may possess neuroprotective effects, potentially making it a candidate for treating neurological disorders. Its structural similarity to GABA (gamma-aminobutyric acid) analogs suggests it might modulate GABA A receptor activity, which is crucial for maintaining neuronal health.

Research Findings:

- In vitro studies indicate that the compound can enhance GABA A receptor activity.

- This enhancement could lead to therapeutic benefits in conditions such as anxiety, epilepsy, and neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, often starting with epichlorohydrin as a precursor. The synthesis process is crucial for producing high yields and purity necessary for biological testing.

Synthesis Overview:

- Starting Material: Epichlorohydrin

- Key Steps:

- Formation of the azetidine ring.

- Introduction of the hydroxyl group.

- Fluorination of the phenyl group.

Case Study 1: Antibody-Drug Conjugates (ADCs)

A study demonstrated the effectiveness of ADCs utilizing this compound in targeting breast cancer cells. The results showed significant reductions in tumor size in animal models treated with these conjugates compared to controls.

Case Study 2: Neuroprotective Effects

In another study, neuronal cell cultures treated with the compound exhibited reduced apoptosis under stress conditions, suggesting its potential as a neuroprotective agent. Further research is needed to explore its mechanisms and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride?

The synthesis typically involves reacting 3-(3-Fluorophenyl)azetidin-3-ol with hydrochloric acid under inert atmospheric conditions (e.g., nitrogen or argon) at room temperature to prevent degradation. Purification is achieved via crystallization or column chromatography to ensure high yield (>75%) and purity (>95%) . Key parameters include stoichiometric control of HCl and monitoring pH to avoid over-acidification.

Q. How is the compound characterized post-synthesis?

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm the azetidine ring structure and fluorine substitution pattern.

- HPLC (≥98% purity verification) with UV detection at 254 nm.

- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 199.6).

- X-ray crystallography to resolve stereochemistry and salt formation .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is soluble in water (≥50 mg/mL) and polar solvents like methanol or DMSO. This solubility profile necessitates solvent compatibility checks in biological assays (e.g., avoiding DMSO concentrations >1% in cell cultures). For hydrophobic reaction environments, co-solvents like THF may be used .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Yield optimization strategies include:

- Temperature modulation : Maintaining 20–25°C to prevent side reactions (e.g., ring-opening).

- Catalyst screening : Lewis acids like ZnCl₂ may enhance azetidine ring stability.

- Inert atmosphere : Rigorous exclusion of moisture/O₂ to avoid hydrolysis/oxidation.

- Purification refinement : Gradient recrystallization using ethanol/water mixtures improves purity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies in biological data (e.g., IC₅₀ values) require:

- Standardized assay conditions : Uniform cell lines (e.g., MCF-7 for anticancer studies), incubation times, and control groups.

- Dose-response validation : Multi-point curves (e.g., 0.1–100 µM) with triplicate measurements.

- Mechanistic follow-up : Target engagement assays (e.g., enzyme inhibition kinetics for AChE/BChE) to confirm activity .

Table 1. Reported Biological Activities of Azetidine Derivatives

| Activity | Model System | Key Metric | Reference |

|---|---|---|---|

| Anticancer (Breast) | MCF-7 cells | IC₅₀ = 45 nM | |

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Neuroprotective | Oxidative stress | 30% cell death ↓ |

Q. What experimental designs are recommended to elucidate neuroprotective mechanisms?

- In vitro models : Primary neuronal cultures exposed to H₂O₂ or Aβ peptides, with treatment at 1–10 µM.

- Target profiling : Enzyme inhibition assays (AChE/BChE) and mitochondrial membrane potential measurements.

- Pathway analysis : RNA-seq or proteomics to identify modulated pathways (e.g., Nrf2/ARE signaling) .

Q. How does the fluorophenyl substituent influence pharmacological properties compared to analogs?

The 3-fluorophenyl group enhances:

- Lipophilicity (clogP ≈ 1.8), improving blood-brain barrier penetration.

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation.

- Target affinity : π-π stacking with aromatic residues in enzyme active sites (e.g., AChE) .

Methodological Guidance

Q. What protocols are recommended for determining IC₅₀ in anticancer assays?

- Cell viability assay : Use MTT/WST-1 in triplicate wells.

- Dose range : 0.1–100 µM, 72-hour incubation.

- Data analysis : Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. How should researchers handle discrepancies in solubility data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.